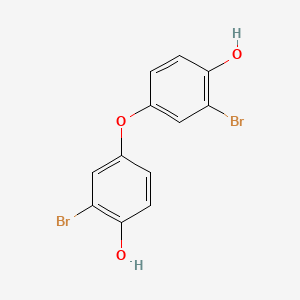

4,4'-Oxybis(2-bromophenol)

Description

Structure

3D Structure

Properties

CAS No. |

63574-33-4 |

|---|---|

Molecular Formula |

C12H8Br2O3 |

Molecular Weight |

360.00 g/mol |

IUPAC Name |

2-bromo-4-(3-bromo-4-hydroxyphenoxy)phenol |

InChI |

InChI=1S/C12H8Br2O3/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6,15-16H |

InChI Key |

AVNFUVHTTAGFJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)O)Br)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Oxybis 2 Bromophenol and Structural Analogues

Established Synthetic Pathways for Aryl Ethers

The construction of the aryl ether backbone is a fundamental step in the synthesis of 4,4'-Oxybis(2-bromophenol) and related compounds. Several classical and modern synthetic routes are employed for this purpose.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route to diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. In the context of synthesizing precursors to 4,4'-Oxybis(2-bromophenol), a phenoxide can displace a leaving group (typically a halide) from an activated aromatic ring. For this specific target molecule, a potential SNAr approach could involve the reaction of a 2-bromophenoxide with an activated 4-halophenyl derivative. The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring. While a valuable tool, the requirement for activated substrates can limit the scope of this method for certain structural analogs.

Ullmann Coupling Reactions and Variations

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, significant advancements have led to milder and more efficient catalytic versions.

For the synthesis of 4,4'-Oxybis(2-bromophenol) or its precursors, an Ullmann coupling could be envisioned between a 2-bromophenol (B46759) and a suitable 4-halophenol derivative in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often employ ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines to facilitate the coupling under more benign conditions. mit.edu These reactions typically proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to afford the diaryl ether.

A representative example of a modern Ullmann diaryl ether synthesis is the coupling of 4-iodotoluene (B166478) with 2,6-dimethylphenol, which can be achieved using a catalyst system composed of copper(I) iodide and picolinic acid in the presence of potassium phosphate (B84403) as a base in DMSO. mit.edu

Direct Bromination Strategies of Diphenyl Ethers

A highly convergent and atom-economical approach to 4,4'-Oxybis(2-bromophenol) involves the direct bromination of a pre-formed diphenyl ether precursor, namely 4,4'-oxydiphenol. The hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. pressbooks.pubaakash.ac.in Therefore, the bromination of 4,4'-oxydiphenol is expected to proceed at the positions ortho to the hydroxyl groups.

The reaction of 4,4'-oxydiphenol with a suitable brominating agent, such as molecular bromine (Br₂), in an appropriate solvent can lead to the desired product. The regioselectivity of the bromination is a critical aspect, and controlling the stoichiometry of the brominating agent is essential to prevent over-bromination. The ether linkage also influences the substitution pattern, generally directing towards the para positions, which are already substituted in the precursor.

A patent describes a process for the uncatalyzed "neat" bromination of diphenyl ether to produce 4,4'-dibromodiphenyl ether, suggesting that direct bromination is a viable industrial strategy. nobelprize.org For the synthesis of 4,4'-Oxybis(2-bromophenol), the presence of the activating hydroxyl groups would likely facilitate the reaction under milder conditions compared to the bromination of unsubstituted diphenyl ether.

Table 1: Comparison of Direct Bromination Conditions for Phenolic Compounds

| Brominating Agent | Substrate | Catalyst | Solvent | Temperature | Product(s) | Reference |

| Bromine (Br₂) | Phenol | None | Water | Room Temp. | 2,4,6-Tribromophenol (B41969) | youtube.com |

| Bromine (Br₂) | Phenol | None | Carbon Disulfide | < 5 °C | p-Bromophenol (major), o-Bromophenol | orgsyn.org |

| HBr/Sulfoxide | Phenols | None | Not specified | Not specified | Regioselective p-bromophenols | ccspublishing.org.cn |

| PIDA/AlBr₃ | Phenols/Phenol ethers | None | Not specified | Mild | Brominated phenols/ethers | nih.govresearchgate.net |

Ether Linkage Formation via Organoboronic Acid Reactions

The Chan-Lam coupling reaction offers a copper-catalyzed method for the formation of aryl ethers from arylboronic acids and phenols. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For the synthesis of a precursor to 4,4'-Oxybis(2-bromophenol), one could couple a suitably substituted arylboronic acid with a phenol. For instance, the reaction of a 4-hydroxyphenylboronic acid with a 2-bromophenol, or vice versa, in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen) could form the diaryl ether linkage.

Mechanistic Studies of 4,4'-Oxybis(2-bromophenol) Synthesis Reactions

The mechanisms of the key reactions involved in the synthesis of 4,4'-Oxybis(2-bromophenol) are crucial for understanding and optimizing the synthetic process. The two most probable synthetic routes, direct bromination and Ullmann coupling, proceed through distinct mechanistic pathways.

In the direct electrophilic bromination of 4,4'-oxydiphenol, the reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The hydroxyl groups are strong activating groups that donate electron density to the aromatic rings through resonance, making the ortho and para positions particularly nucleophilic. pressbooks.pubaakash.ac.in The ether oxygen is also an activating, ortho-, para-directing group. In 4,4'-oxydiphenol, the para positions to the hydroxyls are occupied by the ether linkage. Therefore, electrophilic attack by a bromonium ion (Br⁺), generated from molecular bromine, will occur predominantly at the positions ortho to the hydroxyl groups. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org The general base catalysis of bromine attack on phenols in aqueous solution has been evidenced, suggesting a synchronous deprotonation of the phenolic hydroxyl with the electrophilic attack by bromine. cdnsciencepub.com

The Ullmann condensation for diaryl ether synthesis is generally believed to involve organocopper intermediates. The reaction is thought to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether and regenerates a copper(I) species, completing the catalytic cycle. wikipedia.org The exact mechanism can be complex and is influenced by the ligands, solvent, and base used.

Catalytic Systems in the Synthesis of Aryl Ether Compounds

A variety of catalytic systems have been developed to facilitate the synthesis of aryl ethers, with copper- and palladium-based catalysts being the most prominent.

Copper-based catalysts are central to the Ullmann and Chan-Lam reactions. For the Ullmann synthesis of diaryl ethers, catalyst systems often consist of a copper(I) salt, such as CuI or CuBr, in combination with a ligand. Ligands play a crucial role in solubilizing the copper species and modulating its reactivity. Common ligands include diamines, amino acids like proline, and β-diketones such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), which has been shown to accelerate the reaction. mit.edu In some cases, copper(II) salts like Cu(OAc)₂ can also be effective, particularly in Chan-Lam couplings. wikipedia.org The development of heterogeneous copper catalysts, such as copper nanoparticles or copper oxides, offers advantages in terms of catalyst recovery and reuse. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination protocol adapted for C-O bond formation, have become powerful tools for aryl ether synthesis. nobelprize.orgnih.govfishersci.co.uk These reactions typically employ a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by reaction with the phenoxide, and subsequent reductive elimination. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, being particularly effective. aakash.ac.in These ligands promote both the oxidative addition and reductive elimination steps and can enable the coupling of challenging substrates, including electron-rich aryl halides.

Table 2: Overview of Catalytic Systems for Aryl Ether Synthesis

| Catalyst System | Reaction Type | Typical Substrates | Advantages |

| CuI / Ligand (e.g., phenanthroline, TMHD) | Ullmann Coupling | Aryl iodides/bromides, Phenols | Cost-effective, tolerant of various functional groups |

| Cu(OAc)₂ / Base | Chan-Lam Coupling | Arylboronic acids, Phenols | Mild reaction conditions, proceeds in open air |

| Pd(OAc)₂ / Biarylphosphine Ligand | Buchwald-Hartwig C-O Coupling | Aryl chlorides/bromides/iodides, Phenols | High efficiency, broad substrate scope, mild conditions |

| Heterogeneous Cu Nanoparticles | Ullmann Coupling | Aryl halides, Phenols | Catalyst recyclability, ease of separation |

Copper-Catalyzed Processes

Copper-catalyzed C-O cross-coupling, historically known as the Ullmann condensation, remains a cornerstone for the synthesis of diaryl ethers. The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of stoichiometric amounts of copper powder or copper salts at very high temperatures (often exceeding 200°C). For the synthesis of a molecule like 4,4'-Oxybis(2-bromophenol), this could conceptually involve the reaction of a 4-halophenol with a 2-bromo-4-hydroxyphenoxide, catalyzed by copper.

The classical Ullmann conditions, however, are often limited by low yields, poor functional group tolerance, and the need for harsh polar solvents like pyridine (B92270) or dimethylformamide (DMF). Significant advancements have modernized this approach, enabling the reaction to proceed under much milder conditions. Modern copper-catalyzed systems often employ catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), in combination with a ligand. Ligands play a crucial role by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A variety of ligands have been found to be effective, including diamines, amino acids (e.g., N,N-dimethylglycine), and β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione). These improved systems can effectively couple aryl bromides and iodides with phenols at lower temperatures (80-120°C) and with greater tolerance for other functional groups on the aromatic rings.

| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine (10) | K₃PO₄ | Acetonitrile (B52724) | 80 | High Conversion | |

| Aryl Iodide | Phenol | CuCl (5) | TMHD (10) | Cs₂CO₃ | NMP | 120 | 98 | |

| Aryl Bromide | Phenol | CuI (5-10) | Picolinic Acid (10-20) | K₃PO₄ | DMSO | 110 | 85 | |

| Aryl Iodide | Phenol | CuI (10) | None | Et₃N | DMF/SDS | 110 | 92 |

TMHD: 2,2,6,6-tetramethylheptane-3,5-dione; NMP: N-Methyl-2-pyrrolidone; DMSO: Dimethyl sulfoxide; SDS: Sodium dodecyl sulfate.

Applications of Lewis Acid Catalysis

While Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are fundamental catalysts in organic synthesis, their direct application as the primary catalyst for the formation of diaryl ethers via C-O cross-coupling is not a standard methodology. Lewis acids are most famously employed in Friedel-Crafts alkylation and acylation reactions, which form carbon-carbon bonds by activating substrates towards electrophilic aromatic substitution.

However, Lewis acids can play crucial ancillary or co-catalytic roles in transition-metal-catalyzed cross-coupling reactions. In nickel-catalyzed systems, for example, organoaluminum reagents can act as both a nucleophile and a Lewis acid, activating C-O bonds in aryl ethers to facilitate oxidative addition. Similarly, in some palladium-catalyzed couplings, a Lewis acid additive is necessary to enable the reaction, potentially by assisting in the transmetalation or reductive elimination steps.

There are niche examples where Lewis acids mediate C-O bond formation. Boron trifluoride etherate (BF₃·OEt₂), a common Lewis acid, has been shown to act as an alkylating agent, capable of ethylating phenols to form aryl ethyl ethers. This, however, represents an alkylation rather than the arylation required for diaryl ether synthesis. In the context of synthesizing 4,4'-Oxybis(2-bromophenol), Lewis acids are more likely to be involved in the synthesis of the brominated phenolic precursors rather than the final C-O coupling step itself.

Development of Novel Catalytic Systems for C-O Bond Formation

Beyond traditional copper catalysis, significant research has focused on developing new and more versatile catalytic systems for diaryl ether synthesis. The most prominent among these are palladium-based systems, often referred to as Buchwald-Hartwig amination/etherification reactions. These reactions utilize a palladium catalyst, typically formed in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand. These systems are often highly efficient, operate under mild conditions, and exhibit broad substrate scope, including the coupling of electron-deficient aryl halides.

Nickel-based catalysts have also emerged as a cost-effective and powerful alternative to palladium. Nickel catalysis can enable the use of more challenging substrates, such as aryl chlorides or those derived from aryl ethers, which are often less reactive in palladium or copper systems.

More recent innovations focus on catalyst design to improve efficiency, stability, and recyclability. This includes the development of heterogeneous catalysts where the active metal (e.g., copper or palladium) is immobilized on a solid support. For instance, copper or palladium nanoparticles supported on materials like carbon nanofibers, multi-walled carbon nanotubes (MWCNTs), or magnetic nanoparticles (e.g., Fe₃O₄) have been successfully employed. These nanocatalysts offer a high surface-to-volume ratio and can often be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry.

Advanced Purification and Isolation Techniques in 4,4'-Oxybis(2-bromophenol) Synthesis

Post-synthesis, the crude product containing 4,4'-Oxybis(2-bromophenol) must be purified to remove impurities. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Chromatography is a primary tool for the purification of brominated phenolic compounds.

Column Chromatography: This is a standard and widely used technique for purification on a preparative scale. The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel or alumina, packed in a column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For a moderately polar compound like 4,4'-Oxybis(2-bromophenol), a common mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the polarity gradually increased to elute the desired product.

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is used for both analytical quantification and preparative purification of bromophenolic compounds. Reversed-phase HPLC is particularly common, where the stationary phase is nonpolar (e.g., C8 or C18-modified silica) and the mobile phase is polar. A gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile or methanol (B129727) in water), is often employed to achieve optimal separation of complex mixtures. The separation is monitored by a detector, typically a UV-Vis detector, set at a wavelength where the compounds of interest absorb light.

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | C18 Cartridge | Water/Methanol Gradient | Purification of bromophenols from algal extract | |

| Semi-preparative HPLC | Synergi Polar-RP | Isocratic Water/Methanol | Isolation of pure bromophenol standards | |

| Analytical HPLC | Phenomenex Luna C8(2) | Water (0.05% TFA)/Acetonitrile Gradient | Quantification of bromophenols | |

| HPLC-MS/MS | Not Specified | Acetonitrile with 5 mM NH₄Ac | Analysis of bromophenols in aqueous samples |

TFA: Trifluoroacetic acid; NH₄Ac: Ammonium acetate.

Recrystallization and Other Isolation Protocols

Recrystallization is a powerful purification technique for crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.

For brominated aromatic compounds, suitable recrystallization solvents often include aromatic hydrocarbons or halogenated solvents. A patent for purifying decabromodiphenyl ether, a related compound, lists toluene, m-xylene, benzene (B151609), dichloromethane, and 1,2-dichloroethane (B1671644) as effective solvents. Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, are also commonly employed. The process involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, which can then be isolated by filtration.

Other essential isolation protocols include:

Washing: After filtration, the isolated solid is typically washed with a small amount of cold, fresh solvent to remove any residual mother liquor adhering to the crystal surface.

Drying: The purified solid is then dried under vacuum, often with gentle heating, to remove all traces of the recrystallization solvent.

Derivatives, Analogues, and Structural Modifications of 4,4 Oxybis 2 Bromophenol

Design Principles for Novel Bromophenol Derivatives

The design of new bromophenol derivatives is often guided by established structure-activity relationship (SAR) principles, aiming to enhance specific properties such as therapeutic efficacy or material performance. Bromophenols, naturally occurring in marine organisms, are known for a variety of potent biological activities, which has spurred interest in their synthetic derivatives. researchgate.net The unique properties of the bromine atom, including its size and electronegativity, confer distinct reactivity to these compounds. acs.org

Key design considerations include:

Modulation of Lipophilicity: The introduction or modification of alkyl and acyl groups can alter the compound's solubility and ability to cross biological membranes.

Electronic Effects: The number and position of bromine atoms on the phenyl rings significantly impact the electron distribution of the molecule, which can affect its interaction with biological targets. For instance, studies have shown that the presence and position of bromo groups can significantly affect antibacterial ability. acs.org

Molecular Hybridization: A common strategy involves combining the bromophenol scaffold with other pharmacologically active moieties, such as heterocyclic rings, to create hybrid molecules with potentially synergistic or novel activities. researchgate.netmdpi.com For example, derivatives incorporating an indolin-2-one moiety have been designed and synthesized based on this principle. mdpi.comencyclopedia.pub

Conformational Rigidity: Introducing cyclic structures or bulky groups can restrict the molecule's conformational freedom, which can lead to more specific binding with target enzymes or receptors.

These principles are applied to develop compounds for various applications, including the search for new anticancer and antimicrobial agents. acs.orgnih.gov

Synthesis of Functionalized and Substituted Analogues

The functionalization of the 4,4'-Oxybis(2-bromophenol) core structure is achieved through various synthetic methodologies targeting the reactive sites of the molecule.

Alkylation and acylation are common strategies to modify the phenolic hydroxyl groups, converting them into ethers and esters, respectively. These modifications can significantly alter the compound's physicochemical properties.

Alkylation: The hydroxyl groups of bromophenols can be alkylated using various reagents. For example, the reaction of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes in the presence of aluminum chloride (AlCl₃) yields diaryl methane (B114726) derivatives. mdpi.comatauni.edu.tr Subsequent demethylation using boron tribromide (BBr₃) can then produce the targeted bromophenol derivatives. mdpi.comatauni.edu.tr The synthesis of 4-O-alkylated analogues can also be achieved using alkyl halides like benzyl (B1604629) bromide or allyl bromide. nih.gov

Acylation: Acylation of bromophenols is typically performed to introduce ester functionalities. For instance, natural bromophenols have been subjected to acetylation to create derivatives for biological evaluation. nih.govgrafiati.com The reaction often involves treating the bromophenol with an acid chloride or anhydride (B1165640). sciepub.com Studies on the flavonoid luteolin, a type of polyphenol, demonstrate that acylation can be achieved using anhydrides like acetic anhydride or propionic anhydride to produce tri- and tetrasubstituted derivatives. frontiersin.org

Table 1: Examples of Alkylated and Acylated Bromophenol Derivatives

| Derivative Type | Starting Material/Core | Reagent(s) | Product Example | Yield | Reference(s) |

| Alkylation | (2-bromo-4,5-dimethoxyphenyl)methanol & Substituted benzenes | AlCl₃, CH₂Cl₂ | 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | 75-92% | mdpi.comatauni.edu.tr |

| Alkylation | Thiophenyl Neu5Ac building block | Benzyl bromide | 4-O-benzyl ether derivative | 62% | nih.gov |

| Acylation | Natural Bromophenol | Acetic Anhydride | (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | 76% | nih.govgrafiati.com |

| Acylation | 4-hydroxycoumarin | Benzoyl chlorides | O-acyl derivatives | Good | sciepub.com |

Polybrominated diphenyl ethers (PBDEs) are a class of compounds structurally related to 4,4'-Oxybis(2-bromophenol), characterized by having multiple bromine atoms attached to the diphenyl ether scaffold. canada.camdpi.com They have been widely used as flame retardants. nih.govdiva-portal.org The synthesis of specific PBDE congeners is crucial for toxicological studies and for use as analytical standards. diva-portal.org

Synthetic routes to PBDEs include:

Ullmann Condensation: A classic method involves the coupling of a bromophenol with a brominated benzene (B151609) derivative. An improved method uses the coupling of symmetrical diphenyliodonium (B167342) salts with bromophenols to yield PBDEs with four to eight bromine atoms. diva-portal.org

Bromination of Diphenyl Ethers: Direct bromination of diphenyl ether or less-brominated congeners can lead to the formation of higher-brominated analogues.

Diazotization Reactions: The synthesis of octa- and nona-BDEs has been achieved through the bromination of mono- and diaminodiphenyl ethers, followed by diazotization of the amino groups and subsequent reduction or substitution with bromine. diva-portal.org

Reductive Debromination: Highly brominated congeners, such as nona-BDEs, can be synthesized via the partial reductive debromination of decabromodiphenyl ether (BDE-209) using reagents like sodium borohydride. diva-portal.org

These methods allow for the preparation of a wide array of PBDE congeners, from tetra- to deca-brominated forms. canada.cadiva-portal.org

Incorporating heterocyclic rings into the phenolic ether backbone is a key strategy for creating novel hybrid molecules with unique biological activities. nih.govacs.org Five-membered heterocycles containing atoms like nitrogen, oxygen, and sulfur are common pharmacophores in drug design. nih.gov

Synthetic approaches include:

Knoevenagel Condensation: This reaction can be used to link bromophenol aldehydes with compounds containing active methylene (B1212753) groups, such as N-substituted indolin-2-ones, to form derivatives with a new carbon-carbon double bond connecting the two moieties. mdpi.comnih.gov

Cyclocondensation Reactions: Novel bis-heterocycles based on a diphenyl ether core can be synthesized through cyclocondensation reactions. For example, bisaldehydes derived from diphenyl ether can react with various reagents to form linked pyrazole, pyridine (B92270), or quinoline (B57606) systems. acs.org

Michael Addition: This reaction is also employed in the synthesis of complex heterocyclic systems linked by a diphenyl ether bridge. acs.org

A notable example is the synthesis of bromophenol derivatives incorporating an indolin-2-one moiety, which have shown potential as anticancer agents. mdpi.comencyclopedia.pub

Investigation of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is fundamental for rational drug design and materials science. researchgate.netnih.gov For bromophenol derivatives, SAR studies have provided valuable insights.

Impact of Bromine Substitution: The number and position of bromine atoms are critical. In a study of antibacterial bromophenols, it was found that adding a second bromo group could enhance activity compared to a single bromine. acs.org However, the specific substitution pattern is crucial.

Role of Hydroxyl Groups: The phenolic hydroxyl groups are often essential for activity. Their modification, for example through methylation or acetylation, can lead to changes in biological effects. In some cases, O-methylated derivatives of natural bromophenols showed potent inhibitory activity against human carbonic anhydrase (hCA) isoforms. encyclopedia.pub

Influence of Incorporated Moieties: When bromophenols are hybridized with other structures, the nature of the added moiety is key. In a series of bromophenol-indolin-2-one hybrids, variations in the substituents on the indolinone ring led to significant differences in anticancer activity against various cell lines. researchgate.netmdpi.com For example, compound 4g ((E)-3-(3-Bromo-4,5-dimethoxybenzylidene-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide) was identified as a potent derivative. mdpi.com

Table 2: Structure-Activity Relationship Highlights for Bromophenol Derivatives

| Derivative Class | Structural Variation | Observed Effect on Activity | Target/Assay | Reference(s) |

| Simple Bromophenols | Addition of a second bromo group to the phenol (B47542) ring. | Significantly increased antibacterial activity against S. aureus. | Antibacterial Activity | acs.org |

| Diaryl Methane Bromophenols | O-Me demethylation of diaryl methane precursors. | Resulting bromophenols showed effective inhibition of carbonic anhydrase and acetylcholinesterase. | Enzyme Inhibition (hCA, AChE) | mdpi.comatauni.edu.tr |

| Indolin-2-one Hybrids | Substitution on the indolin-2-one nitrogen and phenyl ring. | Potent activity against five human cancer cell lines for specific derivatives (e.g., 4g, 5h, 6d). | Anticancer Activity | researchgate.netmdpi.com |

| O-Methylated Derivatives | cis vs. trans configuration of O-methylated derivatives. | Little effect on inhibitory activity. | Carbonic Anhydrase Inhibition | encyclopedia.pub |

Advanced Chemical Transformations and Regioselective Functionalization of 4,4'-Oxybis(2-bromophenol)

Advanced synthetic methods enable precise modifications at specific positions of the 4,4'-Oxybis(2-bromophenol) scaffold, a process known as regioselective functionalization. rsc.org This control is essential for creating complex molecules with well-defined structures.

Ortho-Formylation: The introduction of a formyl (-CHO) group specifically at the position ortho to a phenolic hydroxyl group can be achieved using reagents like dichloromethyl methyl ether and titanium tetrachloride. orgsyn.org This provides a valuable synthetic handle for further modifications.

Directed Metalation: The use of directing groups in combination with strong bases like organolithium reagents or lithium-magnesium amides (e.g., TMPMgCl·LiCl) can achieve regioselective deprotonation (metalation) at a specific carbon atom. rsc.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. These reactions can be used to functionalize the bromo-positions of the diphenyl ether core. For example, the Sonogashira coupling has been used to functionalize brominated coronene (B32277) tetracarboxydiimide, demonstrating its utility for aryl bromides. nih.gov

Regioselective Bromination: Controllable bromination can be achieved by carefully selecting reagents and reaction conditions, allowing for the synthesis of specific mono-, di-, or tri-brominated derivatives from a non-brominated precursor. nih.gov

These advanced transformations are crucial for synthesizing complex derivatives and for the late-stage functionalization of drug-like molecules. researchgate.net

Theoretical and Computational Chemistry of 4,4 Oxybis 2 Bromophenol

Computational Elucidation of Reaction Pathways and Mechanisms

Prediction of Catalytic Efficiency and Selectivity

Computational chemistry provides powerful tools for predicting how 4,4'-Oxybis(2-bromophenol) might behave in catalytic processes, both as a substrate or as a ligand for a metal catalyst. Techniques such as Density Functional Theory (DFT) are central to these predictions, allowing for the modeling of reaction mechanisms and the calculation of energy barriers.

For instance, in reactions where 4,4'-Oxybis(2-bromophenol) might be a substrate, such as dehalogenation or coupling reactions, DFT can be used to model the reaction pathways. ibm.comacs.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy, which is a key indicator of catalytic efficiency. A lower activation energy implies a more efficient reaction. Computational models for similar diaryl ethers have shown that the reaction barrier is influenced by the electronic properties of substituents and the nature of the metal cation involved in the catalysis. ibm.comacs.org

Selectivity, particularly regioselectivity in reactions like further bromination or functionalization, can also be predicted. rsc.orgresearchgate.netresearchgate.net By calculating the distribution of electron density and electrostatic potential (ESP) on the molecule, chemists can identify the most nucleophilic or electrophilic sites. rsc.org For 4,4'-Oxybis(2-bromophenol), these calculations would predict which of the available hydrogen-substituted positions on the aromatic rings is most susceptible to electrophilic attack. DFT calculations on similar brominated compounds have successfully rationalized the observed regioselectivity in experimental studies. rsc.orgacs.org

Modern approaches also utilize machine learning and deep learning models to predict catalytic efficiency based on molecular descriptors. acs.orgfrontiersin.orgnih.gov While specific models for 4,4'-Oxybis(2-bromophenol) are not available, a model could be trained using data from a library of similar brominated ethers to predict its reactivity in various catalytic systems.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like 4,4'-Oxybis(2-bromophenol). These simulations provide a direct link between the molecular structure and the experimental spectrum.

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

For 4,4'-Oxybis(2-bromophenol), TD-DFT calculations would likely predict several absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings. Studies on other PBDEs have shown that the degree and position of bromine substitution significantly affect the absorption spectrum. ua.esacs.orgnih.gov The ether linkage and the bromine atoms' electronic effects (both inductive and resonance) would be key factors influencing the precise wavelengths of absorption. The table below illustrates hypothetical TD-DFT results for the primary electronic transitions, based on typical values for similar aromatic ethers.

Table 1: Predicted UV-Vis Absorption Data for 4,4'-Oxybis(2-bromophenol) This table contains illustrative data based on computational chemistry principles for analogous compounds, as specific experimental or computational data for this exact molecule is not readily available in the literature.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.15 | HOMO → LUMO |

| S0 → S2 | 240 | 0.45 | HOMO-1 → LUMO |

| S0 → S3 | 210 | 0.80 | HOMO → LUMO+1 |

NMR Spectra: Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective at predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For 4,4'-Oxybis(2-bromophenol), the flexible ether linkage allows for multiple low-energy conformations. Accurate prediction requires calculating the NMR parameters for each significant conformer and then determining a Boltzmann-weighted average of the chemical shifts. uncw.edu Such calculations for related polybrominated diphenyl ethers have shown good agreement with experimental data, aiding in the correct assignment of complex spectra. nih.govresearchgate.net

IR and Raman Spectra: The simulation of infrared (IR) and Raman spectra is a standard computational task that begins with the optimization of the molecular geometry followed by a frequency calculation. cardiff.ac.ukfaccts.de This calculation yields the vibrational frequencies and their corresponding intensities (IR) or scattering activities (Raman). DFT methods are commonly employed for this purpose. acgpubs.orgmcmaster.ca The resulting predicted spectrum serves as a molecular "fingerprint." cardiff.ac.uk For 4,4'-Oxybis(2-bromophenol), the predicted IR spectrum would show characteristic peaks for C-H stretching, C-C aromatic stretching, C-O-C ether stretching, and C-Br stretching vibrations. Raman spectroscopy would provide complementary information, particularly for symmetric vibrations. cardiff.ac.uk

Table 2: Predicted Dominant Vibrational Frequencies for 4,4'-Oxybis(2-bromophenol) This table contains illustrative data based on computational chemistry principles for analogous compounds, as specific experimental or computational data for this exact molecule is not readily available in the literature.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenolic) | 3550 | 3550 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 | - |

| C-O-C Symmetric Stretch | - | 1050 |

| C-Br Stretch | 650 - 550 | 650 - 550 |

Derivation of Structure-Property Relationships from Computational Data

A primary goal of computational chemistry is to establish Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). cadaster.eunih.govtandfonline.com These models correlate a molecule's structural or electronic features (descriptors) with its physicochemical properties or biological activity.

For 4,4'-Oxybis(2-bromophenol), computational data can generate a wide range of molecular descriptors. These include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. tandfonline.comresearchgate.net By building QSPR models using data from a series of related brominated diphenyl ethers, one could predict properties like water solubility, octanol-water partition coefficient (log K_ow_), and vapor pressure for 4,4'-Oxybis(2-bromophenol). wiley.comwiley.com Such models are crucial for assessing the environmental fate and potential toxicity of the compound. cadaster.euacs.org

For example, a QSAR model could link the electronic properties of 4,4'-Oxybis(2-bromophenol) to its potential as an endocrine disruptor, a known concern for hydroxylated PBDEs which share structural similarities. nih.govtandfonline.com Studies have shown that descriptors related to molecular shape, polarizability, and electrostatic potential are key in predicting the interaction of these compounds with biological receptors. tandfonline.comresearchgate.net

Advanced Analytical Methodologies for 4,4 Oxybis 2 Bromophenol Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4,4'-Oxybis(2-bromophenol) from complex mixtures, a necessary step for accurate quantification and identification. The choice between liquid and gas chromatography typically depends on the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like 4,4'-Oxybis(2-bromophenol). Developing a robust HPLC method involves optimizing separation conditions to achieve high resolution, sensitivity, and accuracy.

Method development for bromophenols often utilizes reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov A fully validated HPLC method with UV detection has been successfully used for the determination and quantification of seven bromophenolic compounds isolated from red algae. mdpi.com This method enabled their identification and precise quantification in under 24 minutes. mdpi.com The development process focuses on selecting an appropriate column, mobile phase composition, and detector settings. For instance, a method developed for various bromophenols used a C8 column with a gradient elution of water and acetonitrile (B52724), both containing a small percentage of trifluoroacetic acid to ensure sharp peak shapes. mdpi.comresearchgate.net

Validation is a critical step to ensure the method is reliable and reproducible. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). mdpi.comijrpr.com A study on bromophenols in the red alga Vertebrata lanosa demonstrated excellent method performance with linearity (R² ≥ 0.999), precision (intra-day ≤ 6.28%, inter-day ≤ 5.21%), and accuracy (maximum displacement values of 4.93% for high spikes). mdpi.comresearchgate.net The limits of detection for the bromophenols in that study were below 0.04 μg/mL. mdpi.com While this specific method was not developed for 4,4'-Oxybis(2-bromophenol), its parameters provide a strong foundation for creating a targeted analytical procedure.

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) |

| Mobile Phase | A: Water with 0.05% trifluoroacetic acid B: Acetonitrile with 0.05% trifluoroacetic acid |

| Gradient | 2% B (0 min), 20% B (0.1 min), 50% B (15 min), 70% B (35 min) |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. epa.gov Due to the low volatility of 4,4'-Oxybis(2-bromophenol), its direct analysis by GC is challenging. Therefore, derivatization to create more volatile analogues is a common prerequisite. Phenolic hydroxyl groups can be converted to silyl (B83357) ethers (e.g., using BSTFA) or methyl ethers, which are more amenable to GC analysis.

GC is often coupled with mass spectrometry (GC-MS), providing both chromatographic separation and mass-based identification. coresta.org Pyrolysis-GC-MS is another relevant technique, particularly for analyzing the compound within polymer matrices where it might be used as a flame retardant. shimadzu.comshimadzu.com This method involves thermally decomposing the polymer to release the analytes for GC-MS analysis. shimadzu.com The analytical conditions, such as the type of capillary column, temperature program, and carrier gas, are optimized to ensure efficient separation of the target derivatives from other compounds. shimadzu.com

| Parameter | Condition |

|---|---|

| GC Column | Ultra ALLOY-PBDE (15 m length, 0.25 mm I.D., 0.05 µm film thickness) |

| Injection Temperature | 320 °C |

| Carrier Gas | Helium |

| Flow Control | Constant linear velocity (52.1 cm/sec) |

| Oven Temperature Program | 80 °C, ramp at 20 °C/min to 300 °C, hold for 5 min |

| MS Interface Temperature | 320 °C |

| Ion Source Temperature | 230 °C |

Spectrometric Characterization Techniques

Spectrometric methods are indispensable for the structural confirmation and quantification of 4,4'-Oxybis(2-bromophenol). Each technique provides unique information about the molecule's mass, structure, and functional groups.

Mass Spectrometry (MS) for Identification and Quantification of Compound and Metabolites

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For 4,4'-Oxybis(2-bromophenol) (C₁₂H₈Br₂O₃), the monoisotopic mass is 357.88402 g/mol . epa.gov A key feature in its mass spectrum is the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1, which is a definitive indicator for a dibrominated compound.

When coupled with GC or HPLC, MS can be used for both identification and quantification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. thermofisher.com Fragmentation patterns observed in MS/MS experiments offer further structural information. For related polybrominated diphenyl ethers (PBDEs), a common fragmentation pathway involves the loss of bromine atoms ([M-2Br]⁺), with the relative intensity of this fragment increasing with the degree of bromination. thermofisher.com This behavior is also expected for 4,4'-Oxybis(2-bromophenol) and its metabolites, aiding in their identification in complex biological or environmental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. bbhegdecollege.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 4,4'-Oxybis(2-bromophenol), the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the molecule's symmetry, the two phenyl rings are chemically equivalent. This would simplify the spectrum. The protons on each ring would appear as an ABC spin system. The hydroxyl proton (OH) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Based on its structure, six distinct signals are predicted for the aromatic carbons and one for the carbon atoms of the ether linkage. The carbons bonded to bromine (C-Br) and oxygen (C-O) would have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structure.

| Atom | Predicted Signal Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H (Aromatic) | Multiplets | ~6.8 - 7.5 | Three distinct signals for the three protons on each aromatic ring. |

| ¹H (Hydroxyl) | Broad Singlet | Variable | Chemical shift is solvent and concentration dependent. |

| ¹³C (C-H Aromatic) | 3 signals | ~115 - 130 | Signals for the three types of protonated aromatic carbons. |

| ¹³C (C-Br) | 1 signal | ~110 - 120 | Signal for the carbon atom bonded to bromine. |

| ¹³C (C-OH) | 1 signal | ~145 - 155 | Signal for the carbon atom bonded to the hydroxyl group. |

| ¹³C (C-O-C) | 1 signal | ~150 - 160 | Signal for the carbon atom participating in the ether linkage. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the functional groups present in a compound. The analysis of vibrational frequencies provides a molecular fingerprint that can be used for identification. researchgate.net

For 4,4'-Oxybis(2-bromophenol), the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic groups. The C-O-C stretching of the diaryl ether linkage would appear around 1200-1250 cm⁻¹. Other significant peaks would include aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (1400-1600 cm⁻¹). The C-Br stretching vibration typically appears in the far-infrared region (below 600 cm⁻¹). Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective for observing the symmetric vibrations of the aromatic rings and the C-Br bonds. sciepub.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | IR, Raman |

| C-O (Phenol) | Stretching | 1310 - 1410 | IR |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1250 | IR |

| C-Br | Stretching | 500 - 600 | IR, Raman |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a valuable tool for the qualitative and quantitative analysis of organic compounds like 4,4'-Oxybis(2-bromophenol). This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure.

The Beer-Lambert Law is the fundamental principle behind the quantitative application of UV-Vis spectroscopy. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with standards of known concentration, the concentration of 4,4'-Oxybis(2-bromophenol) in a sample can be accurately determined. researchgate.net

Table 1: Expected UV-Visible Absorption Characteristics for Brominated Phenols

| Compound Class | Expected λmax Region (nm) | Influencing Factors |

| Brominated Phenols | ~220 - 240 nm and ~270 - 290 nm | Number and position of bromine atoms, solvent polarity, pH |

| 4,4'-Oxybis(2-bromophenol) | Estimated around 225 nm and 280 nm | Ether linkage, steric hindrance from bromine atoms |

Note: The data for 4,4'-Oxybis(2-bromophenol) is an estimation based on the spectral properties of related brominated phenols.

Electrochemical Detection Methods (e.g., HPLC-Electrochemical Detection)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for the analysis of electroactive compounds, including brominated phenols. nih.gov In this technique, the sample is first separated by HPLC, and the eluting analytes are then passed through an electrochemical detector. The detector measures the current generated by the oxidation or reduction of the analyte at a working electrode held at a specific potential.

For phenolic compounds like 4,4'-Oxybis(2-bromophenol), oxidative detection is typically employed. The phenolic hydroxyl group can be readily oxidized, producing a measurable current that is proportional to the analyte's concentration. The selectivity of HPLC-ECD is a significant advantage, as only compounds that are electroactive at the chosen potential will be detected, reducing interferences from the sample matrix. acs.orgnih.gov

Research on the HPLC-ECD of low-molecular-weight brominated phenols and the structurally related tetrabromobisphenol A has demonstrated the effectiveness of this technique. publish.csiro.aunih.gov A study utilizing a pretreated carbon fiber microelectrode reported successful separation and detection with a ternary mobile phase and a detection potential of +1450 mV (vs. Ag/AgCl). nih.gov The limits of detection for various brominated phenols were in the low ng/mL range, highlighting the high sensitivity of the method. nih.gov

Table 2: Representative HPLC-ECD Parameters for the Analysis of Brominated Phenols

| Parameter | Value | Reference |

| Mobile Phase | 50mM-phosphate buffer (pH 3.5), acetonitrile, methanol (B129727) (35/15/50, v/v) | nih.gov |

| Working Electrode | Pretreated Carbon Fiber Microelectrode | nih.gov |

| Detection Potential | +1450 mV (vs. Ag/AgCl) | nih.gov |

| Limit of Detection (LOD) | 1.8 - 56.6 ng/mL (for various brominated phenols) | nih.gov |

Note: These parameters, while not specific to 4,4'-Oxybis(2-bromophenol), are representative of the conditions used for the analysis of similar brominated phenolic compounds and serve as a strong starting point for method development.

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Pathway Delineation

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to determine the isotopic composition (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) of individual organic compounds in a mixture. nih.gov This technique is particularly valuable for tracing the sources of environmental contaminants and elucidating their transformation pathways. bohrium.comsciopen.com The underlying principle of CSIA is that during chemical or biological reactions, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining parent compound and the newly formed products. This process is known as isotopic fractionation. bohrium.com

For 4,4'-Oxybis(2-bromophenol), CSIA can be applied to differentiate between various potential sources, such as different industrial production batches or releases from different locations, which may have distinct initial isotopic signatures. publish.csiro.au Furthermore, by measuring the isotopic enrichment of the parent compound and the isotopic composition of its degradation products, it is possible to identify and quantify the extent of degradation in the environment. researchgate.net

Studies on related brominated compounds, such as polybrominated diphenyl ethers (PBDEs), have shown that photodegradation leads to a significant carbon isotope fractionation. nih.gov For instance, the photodegradation of BDE-209 in different media resulted in distinct carbon isotope enrichment factors, which helped in elucidating the transformation mechanisms, including debromination and hydroxylation. bohrium.com Similarly, dual carbon-bromine isotope analysis has been used to investigate the transformation of other brominated flame retardants, with different reaction pathways yielding unique isotopic slopes. acs.org These findings strongly suggest that CSIA is a promising approach for assessing the environmental fate of 4,4'-Oxybis(2-bromophenol).

Table 3: Potential Applications of CSIA in 4,4'-Oxybis(2-bromophenol) Research

| Application | Isotopic Signature Measured | Expected Outcome |

| Source Apportionment | δ¹³C and δ⁸¹Br of 4,4'-Oxybis(2-bromophenol) from different sources | Differentiation between potential contamination sources based on unique isotopic fingerprints. publish.csiro.au |

| Degradation Pathway Delineation | Changes in δ¹³C and δ⁸¹Br of the parent compound and its metabolites | Identification of transformation mechanisms (e.g., biodegradation, photodegradation) and quantification of degradation extent. nih.govbohrium.com |

| Assessment of Natural Attenuation | Isotopic enrichment in a contaminant plume over time and distance | Evidence for in-situ degradation and the effectiveness of natural attenuation processes. sciopen.com |

Research Applications of 4,4 Oxybis 2 Bromophenol in Materials Science and Organic Synthesis

Role as an Intermediate in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are foundational molecules that can be elaborated into more complex structures. hilarispublisher.comchemscene.com The utility of 4,4'-Oxybis(2-bromophenol) as such an intermediate stems from its multiple, orthogonally reactive functional groups.

The structure of 4,4'-Oxybis(2-bromophenol) contains two key reactive handles: the phenolic hydroxyl (-OH) groups and the carbon-bromine (C-Br) bonds. These sites can be selectively targeted to build larger, more complex molecular architectures.

Reactions at the Phenolic Hydroxyl Group: The acidic protons of the hydroxyl groups can be easily removed by a base, converting them into potent nucleophiles. This allows for straightforward derivatization through reactions like Williamson ether synthesis (O-alkylation) or esterification (O-acylation), enabling the attachment of a wide variety of side chains.

Reactions at the Aryl-Bromide Site: The bromine atoms are positioned on the aromatic rings, making them ideal substrates for transition metal-catalyzed cross-coupling reactions. youtube.com These reactions are cornerstones of modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Buchwald-Hartwig amination (using amines) can be employed to replace the bromine atoms with diverse functional groups, including alkyl, aryl, and amino moieties. nobelprize.org

This dual reactivity allows for a stepwise and controlled synthesis strategy, where one type of functional group can be reacted while the other remains intact for a subsequent transformation. This makes 4,4'-Oxybis(2-bromophenol) a valuable precursor for creating complex molecules with precisely defined structures for applications in pharmaceuticals, agrochemicals, and electronics. ketonepharma.com

Table 1: Potential Synthetic Transformations of 4,4'-Oxybis(2-bromophenol)

| Reactive Site | Reaction Type | Reagent Class | Resulting Structure/Linkage |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Williamson Ether Synthesis | Alkyl Halides (R-X) | Ether Linkage (-O-R) |

| Phenolic Hydroxyl (-OH) | Esterification | Acyl Chlorides (R-COCl) | Ester Linkage (-O-CO-R) |

| Aryl Bromide (Ar-Br) | Suzuki-Miyaura Coupling | Arylboronic Acids (Ar'-B(OH)₂) | Biaryl Linkage (Ar-Ar') |

| Aryl Bromide (Ar-Br) | Buchwald-Hartwig Amination | Amines (R₂NH) | Aryl Amine Linkage (Ar-NR₂) |

| Aryl Bromide (Ar-Br) | Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Aryl-Alkyne Linkage (Ar-C≡C-R) |

Integration in Functional Materials Development

The bifunctional nature of 4,4'-Oxybis(2-bromophenol) makes it an excellent candidate monomer for the synthesis of high-performance polymers and a scaffold for the design of specialized molecules like catalytic ligands.

As a di-hydroxy aromatic compound, 4,4'-Oxybis(2-bromophenol) can be classified as a bisphenol-type monomer, which are fundamental components in the production of many engineering plastics like polycarbonates and polyethers. google.combcp-instruments.com It can undergo step-growth polymerization (polycondensation) with suitable difunctional co-monomers. For instance, reaction with diacyl chlorides would yield aromatic polyesters, while reaction with activated dihalides would produce poly(aryl ether)s. researchgate.netresearchgate.net

The resulting polymers would incorporate the rigid diphenyl ether backbone and the bromine atoms directly into their structure. The inclusion of bromine is particularly significant, as polybrominated diphenyl ethers (PBDEs) are a well-known class of flame retardants. wikipedia.orgnih.gov Therefore, polymers derived from this monomer are expected to exhibit enhanced thermal stability and inherent flame-retardant properties. The rigid aromatic core would also contribute to a high glass transition temperature (Tg), making the materials suitable for applications requiring dimensional stability at elevated temperatures.

Table 2: Potential Polymers Derived from 4,4'-Oxybis(2-bromophenol)

| Co-monomer | Polymer Class | Key Backbone Linkage | Potential Property |

|---|---|---|---|

| Terephthaloyl chloride | Aromatic Polyester (Polyarylate) | Ester (-COO-) | High thermal stability, mechanical strength |

| 4,4'-Difluorobenzophenone | Poly(aryl ether ketone) (PAEK) | Ether (-O-) | High performance, chemical resistance |

| Phosgene or derivative | Polycarbonate | Carbonate (-OCOO-) | Optical clarity, toughness |

In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand are crucial in determining the catalytic activity and selectivity of the complex. While 4,4'-Oxybis(2-bromophenol) itself is a simple diphenol, its structure serves as a valuable scaffold for designing more sophisticated multidentate ligands.

The two phenolic oxygen atoms, with their lone pairs of electrons, can act as coordination sites for a variety of metal ions. More importantly, the bromine atoms at the ortho positions can be replaced with other donor groups, such as phosphines (-PR₂) or amines (-NR₂), via nucleophilic substitution or cross-coupling reactions. This would transform the molecule into a tetradentate ligand capable of forming a stable chelate complex with a metal center. The diphenyl ether backbone provides a conformationally restrained and well-defined geometry, which is a critical feature in the design of ligands for asymmetric catalysis, where precise control over the spatial arrangement around the metal catalyst is required to achieve high enantioselectivity.

Exploration in Supramolecular Chemistry and Nanostructure Fabrication

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nih.gov The structure of 4,4'-Oxybis(2-bromophenol) is well-suited for directing molecular self-assembly due to its ability to participate in multiple types of non-covalent interactions.

Hydrogen Bonding: The two phenolic hydroxyl groups are potent hydrogen bond donors and acceptors. This directional interaction can lead to the formation of ordered one-dimensional chains or two-dimensional sheets in the solid state or in solution. researchgate.net

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonds with Lewis basic atoms (like oxygen or nitrogen) on adjacent molecules. This is another highly directional interaction that can be used to control crystal packing and molecular assembly.

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, further stabilizing the assembled supramolecular structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.